molecular formula C12H9BrFNO B11839808 6-bromo-2-cyclopropyl-8-fluoro-4(1H)-Quinolinone

6-bromo-2-cyclopropyl-8-fluoro-4(1H)-Quinolinone

Cat. No.: B11839808
M. Wt: 282.11 g/mol
InChI Key: XPILWVYRQAPAHJ-UHFFFAOYSA-N
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Description

6-bromo-2-cyclopropyl-8-fluoro-4(1H)-Quinolinone is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of bromine, cyclopropyl, and fluorine substituents on the quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-cyclopropyl-8-fluoro-4(1H)-Quinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carboxylic acid or ester.

    Introduction of Bromine: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Cyclopropyl Substitution: The cyclopropyl group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.

    Fluorination: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-cyclopropyl-8-fluoro-4(1H)-Quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine and fluorine positions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinolinone derivatives.

    Substitution: Formation of substituted quinolinone derivatives with new functional groups replacing bromine or fluorine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-cyclopropyl-8-fluoro-4(1H)-Quinolinone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, cyclopropyl, and fluorine substituents can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-cyclopropyl-8-fluoro-4(1H)-Quinolinone
  • 6-bromo-2-methyl-8-fluoro-4(1H)-Quinolinone
  • 6-bromo-2-cyclopropyl-7-fluoro-4(1H)-Quinolinone

Uniqueness

6-bromo-2-cyclopropyl-8-fluoro-4(1H)-Quinolinone is unique due to the specific combination of bromine, cyclopropyl, and fluorine substituents, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9BrFNO

Molecular Weight

282.11 g/mol

IUPAC Name

6-bromo-2-cyclopropyl-8-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C12H9BrFNO/c13-7-3-8-11(16)5-10(6-1-2-6)15-12(8)9(14)4-7/h3-6H,1-2H2,(H,15,16)

InChI Key

XPILWVYRQAPAHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)C3=C(N2)C(=CC(=C3)Br)F

Origin of Product

United States

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